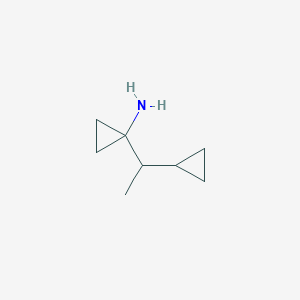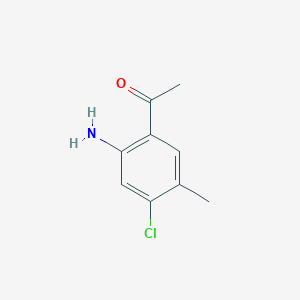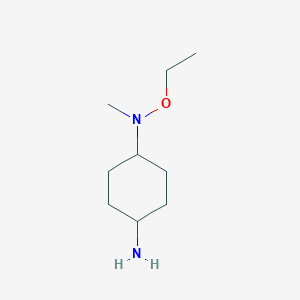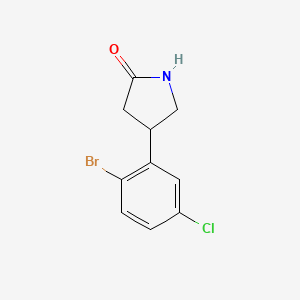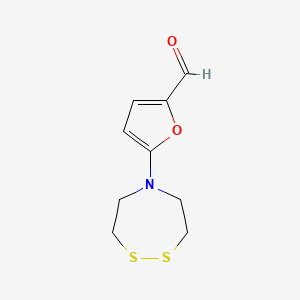
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound features a furan ring substituted with a dithiazepane moiety and an aldehyde group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves several steps, typically starting with the formation of the furan ring followed by the introduction of the dithiazepane group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: These are used to form the furan ring.
Functional group transformations: These are employed to introduce the dithiazepane moiety and the aldehyde group.
Analyse Chemischer Reaktionen
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring and dithiazepane moiety can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dithiazepane moiety may also interact with specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
5-(1,2,5-Dithiazepan-5-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
Furan-2-carbaldehyde: Lacks the dithiazepane moiety, making it less complex and potentially less versatile in certain applications.
5-(1,2,5-Thiadiazepan-5-yl)furan-2-carbaldehyde: Similar structure but with a thiadiazepane ring, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring, dithiazepane moiety, and aldehyde group, which together provide a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H11NO2S2 |
|---|---|
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
5-(1,2,5-dithiazepan-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(12-8)10-3-5-13-14-6-4-10/h1-2,7H,3-6H2 |
InChI-Schlüssel |
JPQJLWHSRFQFLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCN1C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


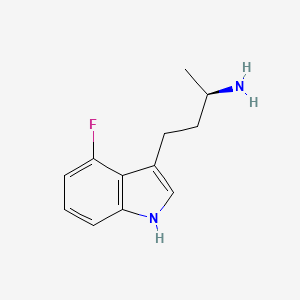
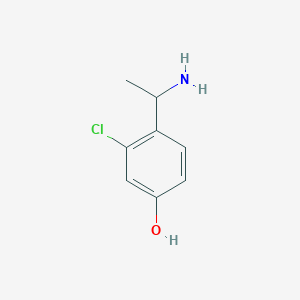
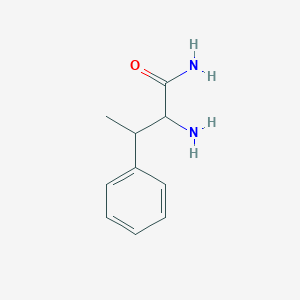
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
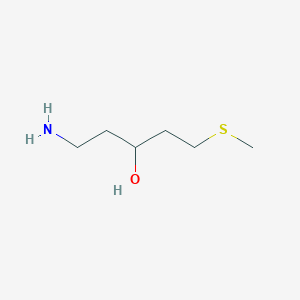
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

